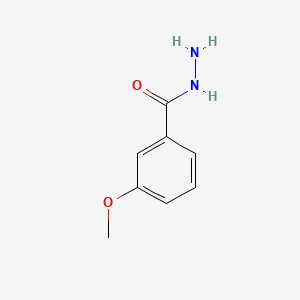

3-Methoxybenzhydrazide

Descripción

Nomenclature and Synonyms

3-Methoxybenzhydrazide operates under multiple nomenclature systems and possesses an extensive array of synonymous designations that reflect its chemical structure and functional group characteristics. The International Union of Pure and Applied Chemistry designation for this compound is 3-methoxybenzohydrazide, which directly describes the structural arrangement of functional groups within the molecule. The compound is also widely recognized by the systematic name 3-methoxybenzenecarbohydrazide, which emphasizes the carbohydrazide functional group attached to the methoxy-substituted benzene ring.

Common synonymous designations include m-anisic hydrazide and m-anisohydrazide, which reference the meta-substitution pattern of the methoxy group relative to the carbohydrazide functionality. Additional nomenclature variations encompass 3-methoxybenzoic hydrazide, m-methoxybenzohydrazide, and 3-methoxybenzoylhydrazine, each reflecting different aspects of the molecular structure and functional group positioning. The compound may also be referenced as benzoic acid, 3-methoxy-, hydrazide, which follows the systematic naming convention that identifies the parent carboxylic acid structure and subsequent hydrazide modification.

Industrial and commercial designations frequently utilize catalog-specific nomenclature, such as m-anisic hydrazide with purity specifications or alpha-numeric codes assigned by chemical suppliers. The diversity of naming conventions reflects the compound's significance across multiple research domains and its utilization in various synthetic applications where different nomenclature systems may be preferred based on structural emphasis or functional group prioritization.

Structural Classification

This compound belongs to the comprehensive class of organic compounds known as hydrazides, which are characterized by the presence of the functional group R-CO-NH-NH2 where R represents an organic substituent. More specifically, this compound falls within the subcategory of acyl hydrazides, which are derivatives of carboxylic acids typically prepared through the reaction of esters with hydrazine. The molecular structure incorporates a benzene ring bearing a methoxy substituent at the meta position relative to the carbohydrazide functional group, creating a unique substitution pattern that influences both chemical reactivity and physical properties.

The compound exhibits the molecular formula C8H10N2O2 with a molecular weight of 166.18 grams per mole, positioning it within the category of relatively small organic molecules suitable for diverse synthetic applications. The structural framework consists of an aromatic benzene ring system conjugated with the carbonyl group of the hydrazide functionality, while the methoxy group provides electron-donating characteristics that modify the electronic distribution throughout the molecular structure.

Within the broader classification of aromatic compounds, this compound represents a substituted benzoyl hydrazide where the substitution pattern significantly influences molecular properties and reactivity patterns. The meta-positioning of the methoxy group creates distinct electronic effects compared to ortho or para isomers, resulting in specific chemical behavior that distinguishes this compound from other methoxybenzhydrazide positional isomers. The presence of both electron-donating methoxy and electron-withdrawing carbonyl groups creates a complex electronic environment that influences nucleophilic and electrophilic reactivity patterns throughout the molecule.

Historical Context in Organic Chemistry

The development of hydrazide chemistry traces its origins to the pioneering work of Emil Fischer in 1875, who coined the term "hydrazine" while attempting to produce organic compounds consisting of mono-substituted hydrazine derivatives. The foundational understanding of hydrazine and its derivatives was subsequently advanced by Theodor Curtius, who by 1887 had successfully produced hydrazine sulfate through the treatment of organic diazides with dilute sulfuric acid, although pure hydrazine remained elusive despite repeated efforts. The breakthrough in hydrazine chemistry came in 1895 when Dutch chemist Lobry de Bruyn achieved the first preparation of pure anhydrous hydrazine, establishing the chemical foundation necessary for subsequent hydrazide development.

The evolution of aromatic hydrazide chemistry, including compounds such as this compound, emerged from the broader development of organic synthesis methodologies and the understanding of aromatic substitution patterns. The incorporation of methoxy substituents into aromatic hydrazide structures represents an advancement in synthetic organic chemistry that allows for fine-tuning of molecular properties through strategic functional group placement. The recognition of hydrazides as important synthetic intermediates and bioactive compounds has driven continued research into various substituted derivatives, with methoxy-substituted variants gaining particular attention due to their favorable electronic properties and synthetic accessibility.

Historical developments in hydrazide synthesis methodologies have established multiple approaches for preparing compounds like this compound, including direct condensation reactions between appropriate carboxylic acid derivatives and hydrazine reagents. The enzymatic synthesis of hydrazides has also been reported, with amidase enzymes from Rhodococcus rhodochrous J1 demonstrating the capability to catalyze hydrazide formation using hydrazine as a substrate, representing the first documented enzymatic approach to hydrazide synthesis. These methodological advances have contributed to the accessibility and research utility of aromatic hydrazides, including this compound, in contemporary organic chemistry.

Chemical Registry Information

This compound is registered under the Chemical Abstracts Service registry number 5785-06-8, which serves as the primary identifier for this compound in chemical databases and literature. The European Community number 227-310-0 provides the official designation within European chemical regulations and inventory systems. The compound is assigned the UNII (Unique Ingredient Identifier) code 2VLT2WS4TY by the United States Food and Drug Administration, ensuring precise identification within pharmaceutical and regulatory databases.

| Registry System | Identifier | Purpose |

|---|---|---|

| Chemical Abstracts Service | 5785-06-8 | Primary chemical registry number |

| European Community | 227-310-0 | European regulatory identification |

| UNII | 2VLT2WS4TY | FDA unique ingredient identifier |

| MDL Number | MFCD00007601 | Molecular design database reference |

| Beilstein | 2092135 | Historical chemical literature reference |

The MDL (Molecular Design Limited) number MFCD00007601 provides reference within molecular design databases and computational chemistry applications. The Beilstein registry number 2092135 connects the compound to historical chemical literature and comprehensive organic chemistry databases. Additional database identifiers include the DTXSID60206561 within the DSSTox (Distributed Structure-Searchable Toxicity) database system and the ChEBI identifier CHEBI:136805 for chemical entities of biological interest.

International chemical nomenclature systems utilize the InChI (International Chemical Identifier) key VMZSDAQEWPNOIB-UHFFFAOYSA-N for precise structural representation and database searching. The SMILES (Simplified Molecular Input Line Entry System) notation COC1=CC=CC(=C1)C(=O)NN provides a standardized text representation of the molecular structure suitable for computational applications and chemical informatics. These standardized identifiers ensure accurate compound identification across diverse chemical databases, regulatory systems, and research platforms, facilitating precise scientific communication and regulatory compliance.

Propiedades

IUPAC Name |

3-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZSDAQEWPNOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206561 | |

| Record name | m-Anisohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5785-06-8 | |

| Record name | 3-Methoxybenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5785-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Anisohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005785068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Anisohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-anisohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-ANISOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VLT2WS4TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

3-Methoxybenzhydrazide can be synthesized through several methods. One common synthetic route involves the reaction of phenylhydrazide with 3-methoxybenzoyl chloride . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product after purification.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

3-Methoxybenzhydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into amines or other reduced forms.

Substitution: It can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

3-Methoxybenzhydrazide serves as a crucial intermediate in synthesizing several pharmaceutical agents. Notably, it is involved in the development of compounds targeting anti-inflammatory and analgesic properties. For example, derivatives of this compound have demonstrated significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values reported at 49.6 µM and 53.4 µM respectively .

Mechanism of Action:

The anticancer activity of these derivatives is primarily linked to their ability to induce apoptosis through caspase activation (Caspase 3 and Caspase 8) and the upregulation of pro-apoptotic proteins like BAX. This mechanism suggests potential for developing targeted cancer therapies with minimized toxicity to normal cells .

Agricultural Chemistry

Agrochemical Formulation:

In agricultural chemistry, this compound is utilized as a precursor in formulating herbicides and pesticides. Its structural properties enhance the efficacy of these agrochemicals, contributing to improved crop yields and pest resistance .

Analytical Chemistry

Detection and Quantification:

The compound is employed in analytical methods for detecting specific metals and organic compounds. Its application in environmental monitoring enhances the accuracy of assessments related to pollutants and contaminants .

Material Science

Polymer Additives:

this compound is also significant in material science, where it functions as an additive to polymers. It improves the thermal stability and mechanical properties of plastics, making them more durable for various applications .

Biochemical Research

Enzyme Inhibition Studies:

Researchers utilize this compound in biochemical studies focused on enzyme inhibition and metabolic pathways. Such studies provide insights into biological processes that can lead to the discovery of new therapeutic targets .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 49.6 |

| MDA-MB-231 | 53.4 |

Table 2: Applications in Agricultural Chemistry

| Application Type | Description |

|---|---|

| Herbicides | Precursor for effective herbicides |

| Pesticides | Enhances pest resistance |

Case Studies

Case Study 1: Anticancer Activity

A study synthesized new derivatives from this compound which were tested for anticancer activity against breast cancer cell lines. The results indicated that these derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as safer therapeutic options .

Case Study 2: Agrochemical Efficacy

Research demonstrated that formulations containing this compound significantly improved crop yield compared to controls without this compound. This underscores its utility in developing more effective agricultural chemicals .

Mecanismo De Acción

The mechanism of action of 3-Methoxybenzhydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor, interfering with the activity of enzymes involved in metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Key Observations:

- Substituents on aryl isothiocyanates (e.g., electron-withdrawing Cl or NO₂ groups) modulate reaction kinetics and product stability .

- Thiosemicarbazide derivatives from 3-Methoxybenzhydrazide show higher yields (up to 96%) compared to thiadiazoles (18–70%), highlighting cyclization challenges .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Structural Influences:

- Methoxy Position : The meta-substituted methoxy group in this compound may enhance solubility in polar solvents compared to para-substituted analogs due to altered dipole moments.

- Multiple Methoxy Groups : 3,4,5-Trimethoxy derivatives likely exhibit increased hydrophobicity, impacting bioavailability .

This compound Derivatives:

- Antimicrobial Activity : Thiosemicarbazides (e.g., SA13–SA18) show potent antibacterial effects against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : 1,3,4-Thiadiazoles (ST1–ST15) derived from this compound inhibit cancer cell proliferation, with IC₅₀ values in the micromolar range .

Comparative Data:

- 4-Methoxybenzhydrazide: No direct biological data are provided, but its derivatives may differ in target specificity due to para-substitution.

Actividad Biológica

3-Methoxybenzhydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to a benzhydrazide structure. This configuration enhances its reactivity and biological interactions, particularly through the azomethine functional group (–CO–NH–N=CH–), which is crucial for its biological activity.

Overview of Studies

Several studies have evaluated the antimicrobial properties of this compound and its derivatives against various bacterial strains. The emergence of drug-resistant bacteria has intensified the search for novel antibacterial agents, making these studies particularly relevant.

- Synthesis and Evaluation : A study synthesized thiosemicarbazide derivatives from this compound and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that while many derivatives showed moderate activity, the compound with a trifluoromethylphenyl substituent exhibited significant antibacterial properties, with minimum inhibitory concentration (MIC) values ranging from 3.9 to 250 µg/mL against Staphylococcus aureus and Micrococcus luteus .

- Mechanism of Action : The antimicrobial action is believed to be linked to the interaction of these compounds with bacterial DNA, potentially inhibiting topoisomerase IV and DNA gyrase, which are essential for bacterial replication .

Data Table: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|---|

| SA1 | S. aureus ATCC 25923 | 62.5 | 250 | Bacteriostatic |

| SA11 | M. luteus ATCC 10240 | 3.9 | 15.6 | Bactericidal |

| SA10 | S. epidermidis ATCC 12228 | 62.5 | 250 | Bacteriostatic |

Research Findings

In addition to its antimicrobial effects, this compound has been studied for its anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231.

- Cytotoxicity Studies : Research demonstrated that derivatives of this compound exhibited significant anti-proliferative effects on breast cancer cells, with IC50 values indicating effective cytotoxicity at concentrations around 49.6 µM for MCF-7 cells and 53.4 µM for MDA-MB-231 cells .

- Mechanism of Action : The anticancer activity is thought to involve apoptosis pathways mediated by caspases (Caspase 3 and Caspase 8) and the activation of pro-apoptotic proteins such as BAX . This suggests that compounds derived from this compound may induce programmed cell death in cancer cells while exhibiting lower toxicity towards normal cells.

Data Table: Anticancer Activity Against Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 |

| MDA-MB-231 | 53.4 |

Q & A

Basic: What are the established synthetic protocols for 3-Methoxybenzhydrazide, and how are intermediates characterized?

Methodological Answer:

this compound is synthesized via condensation of 4-benzyloxy-3-methoxybenzaldehyde with hydrazine derivatives. A typical procedure involves:

- Dissolving 2-hydrazinopyridine in ethanol, adding the aldehyde, and acidifying with acetic acid to form hydrazone intermediates .

- Monitoring reactions via TLC (dichloromethane solvent system) and NMR .

- Purification by vacuum filtration, followed by recrystallization from methanol/water .

Key Data: - Yield: ~91% for hydrazone intermediates .

- FTIR peaks: 3198 cm⁻¹ (N–H stretch), 1596 cm⁻¹ (C=N), 1261 cm⁻¹ (C–O) .

Basic: How is the crystallographic structure of this compound determined, and what are its implications?

Methodological Answer:

Single-crystal X-ray diffraction is used to resolve its monoclinic (P21/n) structure:

- Unit cell parameters: .

- Hydrogen bonding between N–H and O atoms stabilizes the lattice, influencing solubility and reactivity .

Key Data: - Space group: P21/n .

- Crystallographic software: Bruker KAPPA APEXII CCD diffractometer with SADABS absorption correction .

Advanced: How can researchers optimize the synthesis of this compound derivatives for enhanced biological activity?

Methodological Answer:

Derivatization strategies include:

- Thiosemicarbazide formation: Reacting with aryl isothiocyanates under reflux (ethanol, 3–24 hours) to yield antimicrobial agents .

- Triazole synthesis: Oxidative cyclization using NaOCl·5H₂O to form [1,2,4]triazolo[4,3-a]pyridine derivatives .

Optimization Tips: - Vary substituents on isothiocyanates (e.g., 4-ethoxyphenyl) to modulate lipophilicity and bioactivity .

- Monitor reaction progress via HRMS (e.g., ESI-QTOF) to confirm molecular ions (e.g., [M+H]⁺ = 334.1553) .

Advanced: How to address contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Discrepancies in antimicrobial results may arise from:

- Assay variability: Differences in bacterial strains (e.g., S. aureus vs. E. coli) or inoculum size .

- Structural nuances: Substituent position (e.g., methoxy vs. benzyloxy groups) altering membrane permeability .

Resolution Strategies: - Standardize MIC testing using CLSI guidelines.

- Perform SAR studies with crystallographic (e.g., π-stacking interactions ) and DFT calculations.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify hydrazide protons (δ 10.72 ppm, singlet) and methoxy carbons (δ 55.48 ppm) .

- HRMS: Confirm molecular formula (e.g., C₈H₁₀N₂O₂, [M+H]⁺ = 166.18) .

- FTIR: Detect C=O (1650–1680 cm⁻¹) and N–H stretches (3100–3300 cm⁻¹) .

Advanced: What challenges arise in interpreting NMR data for this compound derivatives?

Methodological Answer:

Common pitfalls include:

- Dynamic effects: Rotameric equilibria in hydrazide moieties causing peak splitting .

- Solvent artifacts: Residual DMSO-d₆ (δ 2.50 ppm) masking aromatic protons .

Mitigation: - Acquire 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Use low-temperature NMR to "freeze" conformers .

Advanced: How to design experiments evaluating the metal-chelating properties of this compound?

Methodological Answer:

- Complexation studies: React with vanadium(V) or copper(II) salts in ethanol/water .

- Analytical tools:

- UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands.

- X-ray crystallography to determine coordination geometry (e.g., octahedral vs. square planar) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.